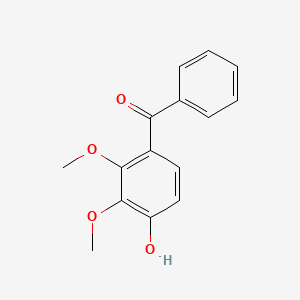
(4-Hydroxy-2,3-dimethoxyphenyl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Hydroxy-2,3-dimethoxyphenyl)(phenyl)methanone is an organic compound with the molecular formula C15H14O4 It is a derivative of methanone, characterized by the presence of hydroxy and methoxy groups on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxy-2,3-dimethoxyphenyl)(phenyl)methanone typically involves the reaction of 4-hydroxy-2,3-dimethoxybenzaldehyde with phenylmagnesium bromide, followed by oxidation. The reaction conditions often include:
- Solvent: Anhydrous ether or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reagents: Phenylmagnesium bromide, oxidizing agents such as chromium trioxide or pyridinium chlorochromate
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
- Large-scale Grignard reactions
- Continuous flow reactors to ensure consistent quality and yield
- Use of environmentally friendly oxidizing agents to minimize waste and reduce environmental impact
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The hydroxy and methoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products:
Oxidation: Quinones
Reduction: Alcohol derivatives
Substitution: Halogenated, nitrated, or sulfonated derivatives
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its photochemical properties and potential use in photochromic materials.
Biology:
- Investigated for its potential antioxidant properties due to the presence of hydroxy and methoxy groups.
Medicine:
- Explored for its potential anti-inflammatory and anticancer activities.
Industry:
- Utilized in the production of dyes and pigments.
- Potential applications in the development of new materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of (4-Hydroxy-2,3-dimethoxyphenyl)(phenyl)methanone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxy and methoxy groups can donate electrons to neutralize free radicals.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines.
Anticancer Activity: It may induce apoptosis in cancer cells by activating specific signaling pathways.
Comparación Con Compuestos Similares
- (4-Hydroxyphenyl)(phenyl)methanone
- (4-Methoxyphenyl)(phenyl)methanone
- (2,3-Dimethoxyphenyl)(phenyl)methanone
Comparison:
(4-Hydroxyphenyl)(phenyl)methanone: Lacks the additional methoxy groups, which may affect its reactivity and biological activity.
(4-Methoxyphenyl)(phenyl)methanone: Lacks the hydroxy group, potentially reducing its antioxidant properties.
(2,3-Dimethoxyphenyl)(phenyl)methanone: Lacks the hydroxy group, which may influence its chemical reactivity and biological effects.
The unique combination of hydroxy and methoxy groups in (4-Hydroxy-2,3-dimethoxyphenyl)(phenyl)methanone contributes to its distinct chemical and biological properties, making it a compound of significant interest in various fields of research.
Propiedades
Número CAS |
872881-75-9 |
|---|---|
Fórmula molecular |
C15H14O4 |
Peso molecular |
258.27 g/mol |
Nombre IUPAC |
(4-hydroxy-2,3-dimethoxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C15H14O4/c1-18-14-11(8-9-12(16)15(14)19-2)13(17)10-6-4-3-5-7-10/h3-9,16H,1-2H3 |
Clave InChI |
MCDWVKGOMYTRRH-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1OC)O)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















